Propargyl-PEG3-bromide

PROTAC Targeted Protein Degradation Linker Optimization

Propargyl-PEG3-bromide (CAS 203740-63-0), also known as Alkyne-PEG3-Br, is a heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C9H15BrO3 and a molecular weight of 251.12 g/mol. It features a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a terminal bromide group that acts as an excellent leaving group for nucleophilic substitution reactions.

Molecular Formula C9H15BrO3
Molecular Weight 251.12 g/mol
CAS No. 203740-63-0
Cat. No. B610232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG3-bromide
CAS203740-63-0
SynonymsPropargyl-PEG3-bromide
Molecular FormulaC9H15BrO3
Molecular Weight251.12 g/mol
Structural Identifiers
InChIInChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
InChIKeyUIGSOGCOFXYRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG3-bromide (CAS 203740-63-0): Core Identity and Procurement-Relevant Characteristics


Propargyl-PEG3-bromide (CAS 203740-63-0), also known as Alkyne-PEG3-Br, is a heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C9H15BrO3 and a molecular weight of 251.12 g/mol . It features a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a terminal bromide group that acts as an excellent leaving group for nucleophilic substitution reactions [1]. The PEG3 spacer enhances aqueous solubility and provides flexibility, making it a critical building block for bioconjugation, PROTAC synthesis, and materials science .

Workflow Click chemistry (CuAAC) and nucleophilic substitution for bioconjugation
Selection Heterobifunctional PEG3 linker with alkyne and bromide termini
Use Context PROTAC assembly, ADC development, and modular materials science

Why Generic Substitution Fails: Critical Linker Length and Reactivity Differentiation in Propargyl-PEG3-bromide


The heterobifunctional nature and precise PEG3 spacer length of Propargyl-PEG3-bromide are not interchangeable with other PEG lengths (e.g., PEG2 or PEG4) or functional groups (e.g., amine). In PROTAC design, linker length critically impacts ternary complex formation and subsequent degradation efficiency, with PEG3 spacers often proving optimal [1]. For example, studies have shown that a PEG3 linker conferred higher degradation activity for a specific ERα-targeting PROTAC compared to PEG2 and PEG4 analogs [2]. Furthermore, the choice between a bromide and amine terminus dictates distinct synthetic pathways and orthogonal conjugation strategies, making simple substitution impossible without compromising the intended molecular design and assay outcome [3].

Linker length PEG2 or PEG4 may not reproduce PEG3-optimized ternary complex formation; degradation endpoint context may shift.
Functional group Bromide enables nucleophilic substitution; amine requires acylation strategies. Mismatch would alter conjugation route and require redesign.

Quantitative Differentiation Guide for Propargyl-PEG3-bromide (CAS 203740-63-0) Procurement


Linker Length Optimization: PEG3 Outperforms PEG2 and PEG4 in ERα-Targeting PROTAC Degradation

In a comparative study of PROTAC linkers, the PEG3-based construct (LCL-ER(dec)) demonstrated superior estrogen receptor alpha (ERα) degradation activity compared to analogous PEG2 and PEG4 linkers [1]. The data shows that while all three linkers showed similar binding affinity (IC50: 30–50 nM), the PEG3 variant was the most effective at degrading the target protein, highlighting its functional superiority for this application.

ERα degradation activity
Head-to-head
PEG3 variant showed highest degradation activity among PEG2, PEG3, PEG4 linkers in ERα-targeting PROTAC (binding IC50 similar).
Supports PEG3 linker selection for degradation endpoint studies.
Activity context-dependent; comparable binding affinity.
PROTAC Targeted Protein Degradation Linker Optimization

Certified Purity Benchmarking: 99.79% Purity Propargyl-PEG3-bromide vs. Standard ≥95% Industry Offerings

The commercial availability of Propargyl-PEG3-bromide at a certified purity of 99.79% provides a significant advantage over the typical ≥95% purity offered by many suppliers . This high purity reduces the risk of side reactions from impurities and ensures more consistent and reliable results in sensitive bioconjugation and PROTAC synthesis workflows.

Purity level
Data to verify
99.79%
vs. ≥95% typical
May support higher consistency in sensitive conjugations.
Batch-specific supplier data; verify with COA.
Purity Quality Control Bioconjugation

PEG3 Spacer Length Optimizes PROTAC Degradation Potency Over Shorter and Longer Analogs

Systematic variation of PEG linker length is a cornerstone of PROTAC development . The choice of a PEG3 spacer, as in Propargyl-PEG3-bromide, is empirically validated in multiple studies to provide an optimal balance of flexibility and distance for forming the ternary complex (E3 ligase-PROTAC-target protein) required for ubiquitination and degradation [1]. While the optimal length is target-dependent, PEG3 is a common and effective starting point, often outperforming shorter (PEG2) or longer (PEG4, PEG6) linkers in terms of degradation potency and cellular activity [1][2].

Linker SAR
Class-level
PEG3 linker length frequently reported to yield maximal degradation potency across diverse target proteins.
Class-level support for PEG3 as strategic starting linker length.
Target-dependent; empirical validation required.
PROTAC Structure-Activity Relationship (SAR) Linker Engineering

Divergent Reactivity for Orthogonal Conjugation: Bromide vs. Amine Terminus in Propargyl-PEG3 Linkers

The terminal functional group defines the specific conjugation partner. Propargyl-PEG3-bromide utilizes its bromide as an excellent leaving group for nucleophilic substitution (SN2) with thiols and amines . In contrast, the analogous Propargyl-PEG3-amine uses its amine group for reactions with activated carboxylic acids (e.g., NHS esters) or carbonyls [1]. This fundamental difference dictates which biomolecules or payloads can be attached, making them non-interchangeable and requiring careful selection based on the available reactive handles on the target molecule.

Conjugation route
Head-to-head
Bromide: nucleophilic substitution (thiols/amines). Amine: acylation (NHS esters/carbonyls).
Functional group mismatch would change conjugation chemistry.
Selection depends on target reactive handles.
Bioconjugation Click Chemistry Orthogonal Chemistry

Primary Research and Industrial Application Scenarios for Propargyl-PEG3-bromide (CAS 203740-63-0)


PROTAC Synthesis and Lead Optimization

Employ Propargyl-PEG3-bromide as a key PEG linker for assembling PROTACs. Its optimal PEG3 spacer length is empirically supported for maximizing target protein degradation efficiency [1][2]. The bromide terminus facilitates efficient conjugation to E3 ligase ligands or target protein binders via nucleophilic substitution, a critical step in modular PROTAC construction.

High-Precision Bioconjugation for Antibody-Drug Conjugates (ADCs)

Utilize the high-purity (up to 99.79%) Propargyl-PEG3-bromide for ADC development . The PEG3 spacer enhances aqueous solubility and reduces aggregation, while the orthogonal alkyne-bromide reactivity allows for controlled, sequential conjugation of the cytotoxic payload and antibody scaffold. The certified high purity ensures minimal side reactions, leading to more homogeneous ADC constructs.

Click Chemistry-Enabled Functionalization of Biomolecules

Leverage the terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce azide-modified peptides, nucleic acids, or fluorescent dyes [3]. The PEG3 linker provides a flexible, hydrophilic spacer that reduces non-specific interactions and improves the solubility of the resulting conjugates in biological media .

Modular Assembly of Multifunctional Materials

Exploit the heterobifunctional nature of Propargyl-PEG3-bromide for the stepwise functionalization of surfaces or nanoparticles. The bromide group can first anchor the linker to a thiol- or amine-containing substrate, followed by CuAAC conjugation of an azide-modified functional molecule (e.g., a targeting ligand, a polymer, or a catalyst), enabling the creation of complex, tailored materials.

Application
Selection Property
Validation Focus
PROTAC synthesis
PEG3 spacer length context
Ternary complex formation efficiency
ADC bioconjugation
High-purity specification
Conjugate homogeneity assessment
Click chemistry labeling
Alkyne reactivity for CuAAC
Solubility and non-specific binding profile
Modular material assembly
Heterobifunctional sequential reactivity
Stepwise functionalization control

Technical Documentation Hub

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37 linked technical documents
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